Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-
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Overview
Description
Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- is an organic compound with the molecular formula C14H24O It is a derivative of cyclopentanol, featuring a complex structure with multiple functional groups, including a cyclopentene ring and an ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone intermediates . These intermediates can then undergo further reactions to introduce the ethylidene substituent.
Another method involves the elimination of α-bromo-cyclopentanone using lithium carbonate, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters . These steps result in the formation of the desired compound with high specificity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound in drug development.
Mechanism of Action
The mechanism by which Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and metabolic processes. The compound’s structure allows it to bind to active sites on enzymes, modulating their activity and affecting biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-
- 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol
Uniqueness
Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- stands out due to its specific structural features, such as the ethylidene substituent and the cyclopentene ring
Properties
CAS No. |
71820-45-6 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]cyclopentan-1-ol |
InChI |
InChI=1S/C15H24O/c1-11-7-9-13(15(11,2)3)10-8-12-5-4-6-14(12)16/h7-8,13-14,16H,4-6,9-10H2,1-3H3 |
InChI Key |
NXMXUQDKFPZCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=C2CCCC2O |
Origin of Product |
United States |
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